molecular formula C15H22O3 B14503126 (3,3,3-Triethoxyprop-1-en-1-yl)benzene CAS No. 63473-68-7

(3,3,3-Triethoxyprop-1-en-1-yl)benzene

Cat. No.: B14503126
CAS No.: 63473-68-7
M. Wt: 250.33 g/mol
InChI Key: WVUNYYCJDJUIQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3,3-Triethoxyprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a prop-1-en-1-yl group substituted with three ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Triethoxyprop-1-en-1-yl)benzene typically involves the reaction of benzene with a suitable precursor, such as (3,3,3-Triethoxyprop-1-en-1-yl) chloride, under Friedel-Crafts alkylation conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), and carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Triethoxyprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3,3-Triethoxyprop-1-en-1-yl)benzene depends on its specific application. In organic synthesis, it may act as a building block for constructing larger molecules. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3,3,3-Triethoxyprop-1-en-1-yl)toluene: Similar structure with a methyl group on the benzene ring.

    (3,3,3-Triethoxyprop-1-en-1-yl)phenol: Similar structure with a hydroxyl group on the benzene ring.

    (3,3,3-Triethoxyprop-1-en-1-yl)aniline: Similar structure with an amino group on the benzene ring.

Uniqueness

(3,3,3-Triethoxyprop-1-en-1-yl)benzene is unique due to the presence of three ethoxy groups on the prop-1-en-1-yl moiety, which can influence its reactivity and properties compared to other similar compounds. This unique structure may impart specific chemical and physical properties, making it valuable for certain applications.

Properties

CAS No.

63473-68-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3,3,3-triethoxyprop-1-enylbenzene

InChI

InChI=1S/C15H22O3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3

InChI Key

WVUNYYCJDJUIQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=CC1=CC=CC=C1)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.